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Compound of Interest

Compound Name: 1-Phenylpiperidine

Cat. No.: B1584701 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-phenylpiperidine and its analogs as ligands

for the Sigma-1 receptor (S1R), a chaperone protein implicated in a variety of cellular functions

and a promising target for therapeutic intervention in neurological disorders and other

diseases. The following sections present a comparative analysis of binding affinities derived

from experimental data, detailed methodologies for computational docking studies, and

visualizations of the S1R signaling pathway and a typical experimental workflow.

Data Presentation: Comparative Binding Affinities
The following table summarizes the experimentally determined binding affinities (Ki) of a

selection of 1-phenylpiperidine derivatives and related compounds for the Sigma-1 receptor.

Lower Ki values indicate higher binding affinity.
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Compound/Analog Target Receptor
Binding Affinity (Ki)
[nM]

Reference

N-(1-benzylpiperidin-

4-yl)phenylacetamide

(1)

Sigma-1 3.90 [1]

2-fluoro-substituted

analogue (11)
Sigma-1 3.56 [1]

2-[4-(benzyl)-1-

piperidin-1-yl]-1-4-(4-

phenylpiperazin-1-

yl)ethanone (1)

Sigma-1 3.2 [2]

Compound 3

(piperidine/piperazine-

based)

Sigma-1 8.9 [2]

Haloperidol

(Reference Ligand)
Sigma-1 2.5 [2]

1-aralkyl-4-

benzylpiperidine

derivative (9aa)

Sigma-1 (nanomolar range) [3]

1-aralkyl-4-

benzylpiperidine

derivative (9ba)

Sigma-1 (nanomolar range) [3]

1-aralkyl-4-

benzylpiperazine

derivative (9ab)

Sigma-1 (nanomolar range) [3]

1-([1,1'-biphenyl]-4-

yl)-4-(piperidin-1-

yl)butan-1-one (12)

Sigma-1
(sub-nanomolar

predicted)
[4]

N-(1-benzylpiperidin-

4-yl)arylacetamide

analogues

Sigma-1
(varied, nanomolar

range)
[5]
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Various 1-

phenylpiperazine and

4-phenylpiperidine

derivatives

Sigma-1 1-10 [6][7]

Experimental Protocols
The methodologies for the molecular docking studies cited in this guide generally adhere to the

following key steps.

Protein Preparation
The three-dimensional crystal structure of the human Sigma-1 receptor is typically obtained

from the Protein Data Bank (PDB). For instance, the structure with PDB ID 5HK1 can be used.

[8] Standard protein preparation procedures involve:

Removal of non-essential molecules: Water molecules, co-crystallized ligands, and any other

non-essential heteroatoms are removed from the PDB file.

Addition of hydrogen atoms: Hydrogen atoms, which are often not resolved in crystal

structures, are added to the protein.

Charge assignment: Appropriate partial charges are assigned to each atom of the protein.

Energy minimization: The protein structure is subjected to energy minimization to relieve any

steric clashes and to reach a stable conformation.

Ligand Preparation
The 1-phenylpiperidine ligands and their analogs are prepared for docking through the

following steps:

2D to 3D conversion: The two-dimensional chemical structures of the ligands are drawn

using chemical drawing software and then converted into three-dimensional structures.

Geometry optimization: The 3D structures of the ligands are optimized to find their most

stable, low-energy conformation.
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Charge assignment: Partial charges are assigned to the atoms of each ligand.

Defining rotatable bonds: The rotatable bonds within the ligands are defined to allow for

conformational flexibility during the docking process.

Molecular Docking Simulation
Software: Commonly used software for molecular docking includes AutoDock, Glide, GOLD,

and MOE.

Grid generation: A grid box is defined around the active site of the Sigma-1 receptor. This

grid specifies the three-dimensional space where the docking algorithm will search for the

best binding pose of the ligand. The active site is typically identified based on the location of

the co-crystallized ligand in the experimental structure.

Docking algorithm: The docking program explores various possible conformations and

orientations of the ligand within the defined grid box. A scoring function is used to evaluate

the binding affinity of each pose.

Pose selection: The docking simulation results in a set of possible binding poses for each

ligand, ranked by their docking scores. The pose with the lowest binding energy is generally

considered the most favorable.

Analysis of Results
The final step involves a detailed analysis of the docking results:

Binding energy/Docking score: The docking scores or binding energies are used to predict

the binding affinity of the ligands for the receptor. These values are often reported in

kcal/mol.

Interaction analysis: The binding pose of the most promising ligands is visualized to identify

the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi

stacking, between the ligand and the amino acid residues of the receptor's active site. This

analysis provides insights into the structure-activity relationship (SAR) of the ligand series.
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Experimental Workflow for Comparative Docking
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Experimental Workflow for Comparative Docking Studies
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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